N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
CAS No.:
Cat. No.: VC9584757
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H18N2O2S |
---|---|
Molecular Weight | 278.37 g/mol |
IUPAC Name | N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Standard InChI | InChI=1S/C14H18N2O2S/c1-9-5-10(2)7-11(6-9)16-13(17)8-12-14(18)15-3-4-19-12/h5-7,12H,3-4,8H2,1-2H3,(H,15,18)(H,16,17) |
Standard InChI Key | GFWXKCHMDVFJOY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C |
Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C |
N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. The compound features a 3,5-dimethylphenyl group linked to a thiomorpholine moiety, which is believed to contribute to its biological efficacy.
Synthesis and Chemical Reactions
The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step organic reactions. These may include the reaction of 3,5-dimethylphenylamine with appropriate acylating agents and thiomorpholine derivatives. The specific conditions and reagents used can vary based on laboratory protocols and available materials.
Biological Activities and Potential Applications
Preliminary studies suggest that N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibits significant biological activities, including:
-
Anti-tumor Properties: The compound shows potential anti-tumor effects, which could be valuable in cancer research.
-
Antibacterial and Antifungal Effects: It may also possess antibacterial and antifungal properties, making it of interest in the development of antimicrobial agents.
-
Interaction with Biological Targets: The thiomorpholine ring is believed to enhance the compound's interaction with enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, including:
Compound Name | Structure | Unique Features |
---|---|---|
N-(4-methylphenyl)-2-(4-oxothiomorpholin-2-yl)acetamide | Similar core structure | Different phenyl substitution |
N-(3-chlorophenyl)-2-(3-thiomorpholin-2-yl)acetamide | Contains chlorine substituent | Potentially different biological activity |
N-(4-fluorophenyl)-2-(4-thiomorpholin-2-yl)acetamide | Fluorine substitution | May enhance lipophilicity |
Research Findings and Future Directions
Research into N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is ongoing, with studies focusing on its interactions with biological macromolecules and its potential as a pharmacological agent. Further investigations are necessary to fully understand its mechanism of action and efficacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume